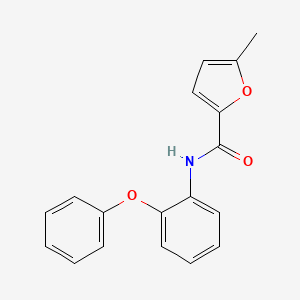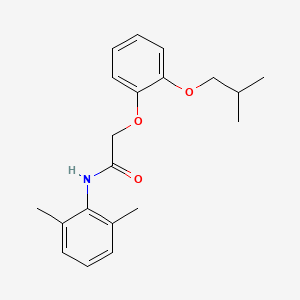![molecular formula C11H10F3N3O2 B5603455 N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest in medicinal chemistry. Its structural features and properties have been explored in various research contexts.
Synthesis Analysis
This compound and its analogs are often synthesized through processes involving modifications of existing chemical structures to achieve desired properties. For example, Yamamoto et al. (2016) described the synthesis of a structurally diverse compound using central nervous system multiparameter optimization (CNS MPO) as a guideline (Yamamoto et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including this compound, is often characterized by features like π-π stacking and T-stacking, as observed in the study by Das (2017), which investigated the stacking features of imidazole and phenyl units (Das, 2017).
Chemical Reactions and Properties
These compounds often engage in reactions such as N-demethylation, as explored by Skibba et al. (1970), and can form various metabolites through these processes (Skibba et al., 1970).
Applications De Recherche Scientifique
Inhibition of Enzymatic Activity
One notable application involves the inhibition of specific enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine de novo synthesis. Compounds structurally related to N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide have been shown to have a significant inhibitory effect on this enzyme, impacting the pyrimidine nucleotide pools essential for normal immune cell functions. This property makes them potential candidates for immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).
Antitumor Activity
Compounds with a similar structure have been investigated for their antitumor properties, particularly against leukemias and solid tumors. Their mechanism involves the alkylation of DNA, leading to the disruption of DNA replication and transcription in cancer cells. This activity is attributed to their ability to decompose into active metabolites in vivo, acting as prodrug modifications (Stevens et al., 1984).
Metal-Organic Frameworks (MOFs)
Research has also extended into the field of material science, where derivatives of this compound have been used in the synthesis of metal–organic complexes. These complexes are of interest due to their potential applications in electrochemical sensing and photocatalysis. The introduction of amide-derived ligands based on the imidazole structure has led to the development of complexes with unique electrocatalytic properties and photocatalytic activities for organic dye degradation (Wang et al., 2021).
Photocatalytic Properties
Further extending into the realm of photocatalysis, derivatives of this compound have been incorporated into frameworks that exhibit remarkable photocatalytic properties. These properties make them suitable for environmental remediation applications, such as the degradation of pollutants in water (Fu, Kang, & Zhang, 2014).
Propriétés
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXXFCOEZYAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)

![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)